molecular formula C13H15Cl2NO3Si B14334554 Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester CAS No. 106865-04-7

Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester

Cat. No.: B14334554
CAS No.: 106865-04-7
M. Wt: 332.25 g/mol
InChI Key: JAJZUROXYUJCQA-UHFFFAOYSA-N
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Description

Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a synthetic organic compound that combines the properties of acetic acid, phenoxy groups, and silyl esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester typically involves the esterification of acetic acid derivatives with silylating agents. One common method includes the reaction of 2,5-dichlorophenoxyacetic acid with (1-cyanoethyl)dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds as follows:

2,5-dichlorophenoxyacetic acid+(1-cyanoethyl)dimethylchlorosilaneAcetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester+HCl\text{2,5-dichlorophenoxyacetic acid} + \text{(1-cyanoethyl)dimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 2,5-dichlorophenoxyacetic acid+(1-cyanoethyl)dimethylchlorosilane→Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as distillation or recrystallization may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The ester bond in Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and silyl alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

    Oxidation: The cyanoethyl group can be oxidized to yield carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: 2,5-dichlorophenoxyacetic acid and (1-cyanoethyl)dimethylsilanol.

    Substitution: Various substituted phenoxy derivatives.

    Oxidation: Carboxylic acids or other oxidized products of the cyanoethyl group.

Scientific Research Applications

Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has several applications in scientific research:

    Organic Synthesis: Used as a reagent or intermediate in the synthesis of more complex organic molecules.

    Materials Science: Utilized in the development of novel materials, including polymers and coatings, due to its silyl ester functionality.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester depends on the specific application and reaction context. In general, the silyl ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with biological targets or participate in further chemical reactions. The cyanoethyl group may also play a role in modulating the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar phenoxyacetic acid structure but different substituents.

    Dimethylsilyl Esters: A class of compounds with similar silyl ester functionality but different organic groups attached to the silicon atom.

Uniqueness

Acetic Acid, (2,5-dichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is unique due to the combination of its phenoxyacetic acid core with a cyanoethyl-dimethylsilyl ester group

Properties

CAS No.

106865-04-7

Molecular Formula

C13H15Cl2NO3Si

Molecular Weight

332.25 g/mol

IUPAC Name

[1-cyanoethyl(dimethyl)silyl] 2-(2,5-dichlorophenoxy)acetate

InChI

InChI=1S/C13H15Cl2NO3Si/c1-9(7-16)20(2,3)19-13(17)8-18-12-6-10(14)4-5-11(12)15/h4-6,9H,8H2,1-3H3

InChI Key

JAJZUROXYUJCQA-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)[Si](C)(C)OC(=O)COC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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